2-[(Dimethylamino)methyl]-4-methylaniline
Description
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBWWYJEFVLUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021144-66-0 | |
| Record name | 2-[(dimethylamino)methyl]-4-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
It is suggested that it may interact with its targets in a manner similar to other compounds in its class. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The specific biochemical pathways affected by 2-[(Dimethylamino)methyl]-4-methylaniline are currently unknown. It is likely that the compound’s effects are mediated through its interactions with its targets, leading to downstream effects on various biochemical pathways.
Biological Activity
2-[(Dimethylamino)methyl]-4-methylaniline, also known as N,N-dimethyl-2-[(methylamino)methyl]aniline, is a compound belonging to the aniline class, characterized by its unique structure that includes a benzene ring substituted with dimethylamino and methylamino groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of 2-[(Dimethylamino)methyl]-4-methylaniline is C₉H₁₄N₂. The compound features a central carbon atom bonded to both the dimethylamino and methylamino groups, which are critical for its chemical reactivity and biological activity. The structural characteristics contribute to its interactions with biological systems.
Key Properties:
- Molecular Formula: C₉H₁₄N₂
- CAS Number: 101-68-8
- Toxicity: Harmful if swallowed; may cause skin sensitization .
Biological Activity
Research indicates that 2-[(Dimethylamino)methyl]-4-methylaniline exhibits significant biological activity through several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for understanding its pharmacological applications.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology .
Research Findings
Several studies have explored the biological activity of 2-[(Dimethylamino)methyl]-4-methylaniline. Notable findings include:
- Antibacterial Properties : A study indicated that the compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism by which this compound exerts its effects includes the inhibition of specific metabolic pathways, which could be leveraged for therapeutic purposes .
- Case Studies : In one case study, the compound was evaluated for its potential use in synthesizing new drug formulations aimed at treating infections resistant to conventional antibiotics .
Comparative Analysis with Related Compounds
To understand the unique biological profile of 2-[(Dimethylamino)methyl]-4-methylaniline, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-((Methylamino)methyl)aniline | 18759-96-1 | 0.94 |
| 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | 70261-82-4 | 0.89 |
| 4-(Piperidin-1-ylmethyl)aniline | 29608-05-7 | 0.89 |
These compounds share functional groups or structural motifs but differ significantly in their biological activities and applications .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzene ring substituted with both dimethylamino and methylamino groups. Its molecular formula is C₁₁H₁₅N₂, indicating a complex structure that contributes to its reactivity and biological activity.
Pharmaceutical Applications
-
Precursor in Drug Synthesis :
- 2-[(Dimethylamino)methyl]-4-methylaniline serves as a precursor for synthesizing various pharmaceutical agents. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex molecules used in therapeutic applications.
-
Biological Activity :
- Studies have shown that this compound interacts with multiple biological pathways, potentially influencing metabolic processes. Its biological activity is attributed to its structural features, which allow for interactions with enzymes and receptors.
- Potential Anticancer Agent :
Industrial Applications
- Synthesis of Dyes :
-
Production of Polymers :
- 2-[(Dimethylamino)methyl]-4-methylaniline is also applied in the production of polymers and resins due to its reactivity with various monomers, enhancing the properties of the final products.
Case Study 1: Anticancer Potential
Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds structurally similar to 2-[(Dimethylamino)methyl]-4-methylaniline showed significant inhibition of cell proliferation with IC₅₀ values indicating substantial efficacy against specific cancer types .
Case Study 2: Dye Synthesis
In a study focused on azo dye metabolism, it was found that compounds containing amine groups like 2-[(Dimethylamino)methyl]-4-methylaniline could be metabolized by intestinal microbiota into carcinogenic metabolites. This highlights the dual role of such compounds in both beneficial applications (like dye synthesis) and potential health risks .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Anilines with Dimethylamino Groups
Ethyl 4-(Dimethylamino)benzoate
- Structure: Contains a dimethylamino group at the 4-position and an ester (-COOEt) substituent.
- Reactivity: Demonstrates higher polymerization reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate due to enhanced electron-donating effects .
- Applications : Used as a co-initiator in dental resins, where its planar structure improves crosslinking efficiency .
2-Chloro-N-[4-(dimethylamino)benzylidene]aniline
- Structure: A Schiff base with a 4-(dimethylamino)benzylidene group and a 2-chloro substituent on the aniline ring.
- Planarity: The benzylidene and chloroaniline systems form a dihedral angle of 67.0°, reducing conjugation compared to 2-[(Dimethylamino)methyl]-4-methylaniline .
- Synthesis: Prepared via condensation of 4-(dimethylamino)benzaldehyde and 2-chloroaniline, differing from the alkylation route used for 2-[(Dimethylamino)methyl]-4-methylaniline .
Chloro-Methylaniline Derivatives
2-Chloro-4-methylaniline
- Structure: Lacks the dimethylaminomethyl group but features chloro and methyl substituents at the 2- and 4-positions.
- Applications: Intermediate in pharmaceuticals like Tolonidine; the chloro group increases electrophilicity compared to dimethylamino derivatives .
- Toxicity: Similar to dimethylaniline (), but the absence of the dimethylamino group reduces basicity.
4-Chloro-N-methylaniline
Schiff Base Derivatives
N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline
- Structure: Ethoxy group at the 4-position of the aniline ring and a 4-(dimethylamino)benzylidene moiety.
- Electronic Effects: The ethoxy group donates electron density, increasing the basicity of the Schiff base nitrogen compared to 2-[(Dimethylamino)methyl]-4-methylaniline .
- Crystallography : Exhibits planar geometry with a mean C–C bond length of 0.005 Å , suggesting strong conjugation .
Complex Dimethylamino Derivatives
4-({[2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-N,N-dimethylaniline
- Structure : Incorporates a tetrahydropyran ring and benzyl group, increasing steric bulk.
- Applications: Potential use in coordination chemistry; the bulky substituents hinder interactions with metal centers compared to simpler dimethylaminoanilines .
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
One of the most documented and industrially relevant methods to prepare 2-[(Dimethylamino)methyl]-4-methylaniline involves the catalytic hydrogenation of nitro-substituted precursors. This approach is based on reducing a nitro compound bearing the appropriate substitution pattern to the corresponding amine.
Key Process Parameters and Conditions:
| Parameter | Details |
|---|---|
| Starting Material | Nitrobenzene derivative (e.g., 4-nitro-N,N-dimethylaminomethylbenzene) |
| Solvent | Methanol or other organic solvents |
| Catalyst | Raney Nickel (5% by weight relative to nitro compound) |
| Hydrogen Pressure | 0.1 to 1 atm |
| Temperature | 20 to 80 °C (commonly 60 °C) |
| Reaction Time | 6 to 48 hours (typical 24 hours) |
| Post-reaction Treatment | Filtration, concentration under reduced pressure |
Example from Patent CN101735071A:
- Nitrobenzene (12.87 g, 0.0715 mol) dissolved in 56 mL methanol.
- 5% Raney Nickel catalyst added.
- Hydrogen gas introduced at 0.1–1 atm.
- Stirred at 60 °C for 24 hours.
- After reaction completion, filtered and concentrated under reduced pressure.
- Yield: 9.7 g of 4-N,N-dimethylaminomethylaniline (~90% yield).
This method is advantageous due to its high yield, relatively mild conditions, and straightforward work-up. It is scalable and suitable for industrial production.
Alkylation of 4-Methylaniline with Formaldehyde and Dimethylamine
Another common synthetic route involves the alkylation of 4-methylaniline using formaldehyde and dimethylamine to introduce the dimethylaminomethyl substituent on the aromatic ring.
- Starting Materials: 4-Methylaniline, formaldehyde, dimethylamine.
- Reaction Type: Mannich-type reaction (alkylation).
- Conditions: Acidic medium to facilitate electrophilic substitution.
- Typical Solvent: Water or alcohol solvents.
- Temperature: Mild heating to moderate temperatures (e.g., 40–80 °C).
- Time: Several hours until completion.
This method enables direct functionalization of the aromatic amine without the need for reduction steps. It is widely used in laboratory and industrial settings due to its simplicity and efficiency.
Industrial Production Considerations
In industrial environments, continuous flow reactors are often employed for the synthesis of 2-[(Dimethylamino)methyl]-4-methylaniline to ensure consistent product quality and high throughput. The process typically includes:
- Continuous mixing of reactants.
- Controlled hydrogenation or alkylation steps.
- Downstream purification via distillation or recrystallization to achieve high purity.
This approach improves reaction control, scalability, and safety, especially when handling gaseous hydrogen or reactive intermediates.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic hydrogenation | Nitro-substituted aromatic | Raney Ni catalyst, H₂ (0.1–1 atm), MeOH, 20–80 °C, 6–48 h | High yield (~90%), scalable | Requires handling of H₂ gas and catalyst |
| Alkylation (Mannich reaction) | 4-Methylaniline | Formaldehyde, dimethylamine, acidic medium, mild heating | Simple, direct functionalization | May require careful pH control and purification |
| Continuous flow industrial process | Same as above | Flow reactors for hydrogenation or alkylation | Consistent quality, scalable | Requires specialized equipment |
Research Findings and Notes
- The catalytic hydrogenation method is well-supported by patent literature and offers a robust route with high selectivity and yield.
- Alkylation methods are classical and versatile but may require optimization of reaction conditions to minimize side reactions.
- Purification techniques such as filtration, distillation, and recrystallization are critical to obtaining high-purity 2-[(Dimethylamino)methyl]-4-methylaniline.
- Safety considerations include handling Raney Nickel catalyst and hydrogen gas under controlled conditions to prevent hazards.
- The choice of solvent and catalyst loading can significantly influence reaction efficiency and product yield.
Q & A
Basic: What synthetic strategies are recommended for 2-[(Dimethylamino)methyl]-4-methylaniline, and how can reaction parameters be optimized?
Answer:
The compound can be synthesized via a Mannich reaction, where 4-methylaniline reacts with formaldehyde and dimethylamine under acidic conditions. Key parameters include:
- pH control (acidic conditions to protonate the amine and activate formaldehyde).
- Temperature (moderate heating to accelerate condensation without promoting side reactions).
- Stoichiometry (excess dimethylamine to drive the reaction to completion).
Comparative studies on analogous amines (e.g., ethyl 4-(dimethylamino) benzoate) suggest that optimizing amine concentration and catalyst selection improves yield and purity. For instance, higher amine concentrations enhance nucleophilic attack rates, while catalysts like acetic acid stabilize intermediates .
Advanced: How does the dimethylaminomethyl group's position (ortho vs. para) affect electronic properties and reactivity?
Answer:
The ortho -substituted dimethylaminomethyl group in 2-[(Dimethylamino)methyl]-4-methylaniline introduces steric hindrance, altering:
- Electron density : The dimethylamino group donates electrons via resonance, increasing aromatic ring nucleophilicity.
- Reactivity : Steric effects may direct electrophilic substitution to the para position of the methyl group.
- Oxidative stability : Ortho-substituted derivatives are prone to faster oxidation due to reduced steric protection of the amine group.
Studies on resin initiators (e.g., 2-(dimethylamino) ethyl methacrylate) demonstrate that substituent position significantly impacts redox behavior and polymerization efficiency .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm), dimethylamino methyl protons (δ 2.1–2.5 ppm), and NH₂ protons (δ 3.8–4.2 ppm).
- ¹³C NMR : Aromatic carbons (δ 115–140 ppm), methyl carbons (δ 20–25 ppm), and dimethylamino carbons (δ 40–45 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 164.25 (C₁₀H₁₆N₂).
- IR : N-H stretches (~3300 cm⁻¹) and C-N stretches (~1250 cm⁻¹).
These methods align with protocols for structurally similar aromatic amines, such as 4-chloro-2-methylaniline, where NMR and MS data are critical for structural confirmation .
Advanced: What mechanistic insights explain the compound's oxidative degradation pathways?
Answer:
Oxidation likely proceeds via:
Quinone formation : The amine group is oxidized to a nitroso intermediate, followed by further oxidation to quinone derivatives.
Electron transfer : The dimethylamino group facilitates electron donation, accelerating oxidation.
In resin chemistry, analogous amines like ethyl 4-(dimethylamino) benzoate exhibit higher oxidative stability compared to aliphatic amines due to resonance stabilization of intermediates .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
- Toxicity : While specific data is limited, aromatic amines (e.g., 4,4’-methylenedianiline) are linked to hepatotoxicity and carcinogenicity.
- Waste disposal : Follow EPA guidelines for halogenated/organic amines to avoid environmental contamination .
Advanced: How can computational methods (e.g., DFT) predict reaction pathways?
Answer:
- DFT calculations model electron density distributions and frontier molecular orbitals to predict nucleophilic/electrophilic sites.
- Case study : For methyl 2-[(4-chlorophenyl)amino]acetate, DFT accurately predicted hydrogen bonding interactions and stabilization energies, validated by crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
